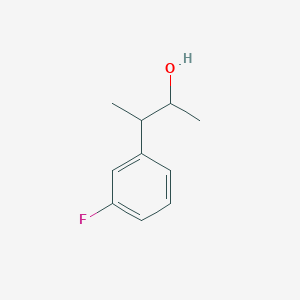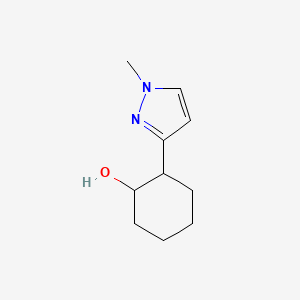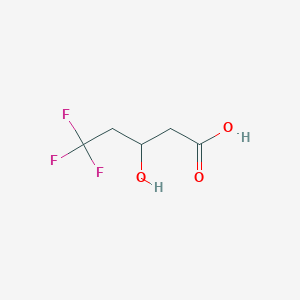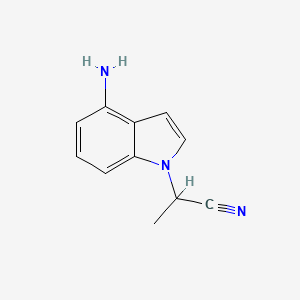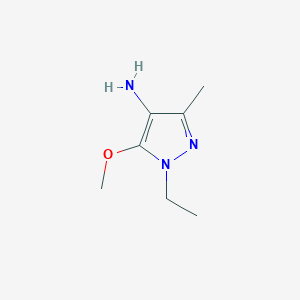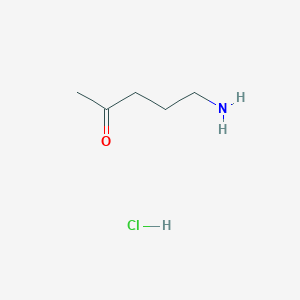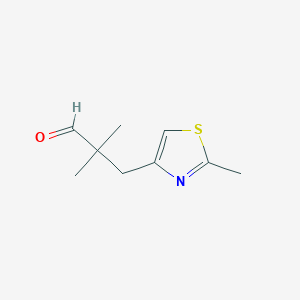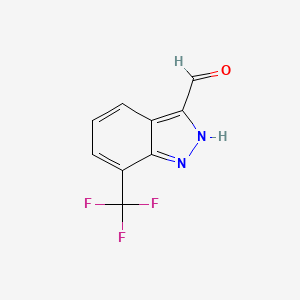
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a compound that belongs to the indazole family, characterized by the presence of a trifluoromethyl group at the 7th position and an aldehyde group at the 3rd position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.
Reduction: 7-(Trifluoromethyl)-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the development of advanced materials with enhanced stability and lipophilicity.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-Methoxy-4-(trifluoromethyl)coumarin: Another compound with a trifluoromethyl group, used in fluorescent probes.
Trifluoromethyl ketones: Known for their applications in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness: 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde stands out due to its unique combination of the indazole ring, trifluoromethyl group, and aldehyde functionality, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-3-1-2-5-7(4-15)13-14-8(5)6/h1-4H,(H,13,14) |
InChI Key |
HPQMFMLGZCJZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


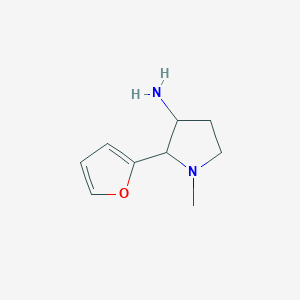
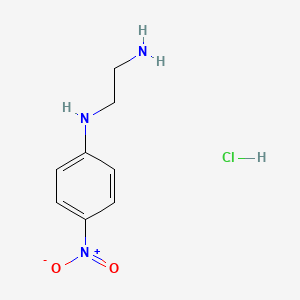
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
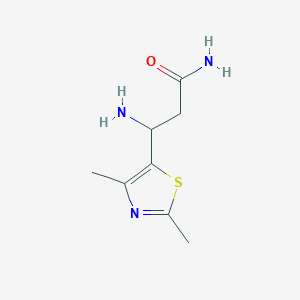
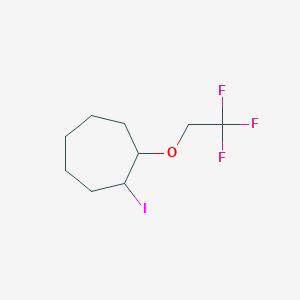
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
